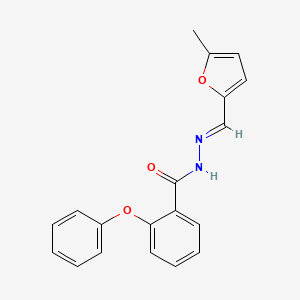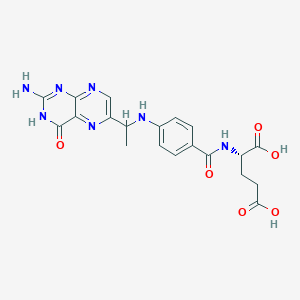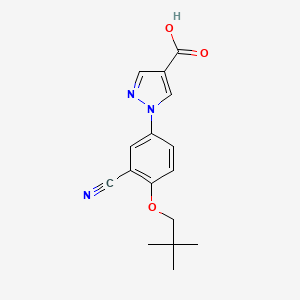![molecular formula C14H20ClNO B1679013 8-methyl-3-phenoxy-8-azabicyclo[3.2.1]octane;hydrochloride CAS No. 16487-37-9](/img/structure/B1679013.png)
8-methyl-3-phenoxy-8-azabicyclo[3.2.1]octane;hydrochloride
Overview
Description
NK-1145 Hydrochloride: is a parasympatholytic drug of the autonomic nervous system that induces behavioral stimulation and excitement. It is known for its ability to block the action of the neurotransmitter acetylcholine in the central and peripheral nervous systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of NK-1145 Hydrochloride involves the formation of an azabicyclo derivative. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.
Industrial Production Methods: : Industrial production of NK-1145 Hydrochloride typically involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes multiple steps of chemical reactions, purification, and crystallization to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: : NK-1145 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form reduced derivatives.
Substitution: NK-1145 Hydrochloride can participate in nucleophilic substitution reactions, particularly with halide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and silver nitrate are employed in nucleophilic substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce different halide-substituted compounds .
Scientific Research Applications
NK-1145 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of parasympatholytic agents and their chemical properties.
Biology: The compound is utilized in research on the autonomic nervous system and its effects on behavior and physiological responses.
Medicine: NK-1145 Hydrochloride is investigated for its potential therapeutic applications in treating conditions related to the autonomic nervous system.
Industry: It is employed in the development of new drugs and chemical products that target the autonomic nervous system.
Mechanism of Action
NK-1145 Hydrochloride exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the central and peripheral nervous systems. This inhibition leads to a decrease in parasympathetic activity, resulting in behavioral stimulation and excitement. The molecular targets include muscarinic acetylcholine receptors, and the pathways involved are related to the modulation of neurotransmitter release and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Atropine: Another parasympatholytic agent that blocks acetylcholine at muscarinic receptors.
Scopolamine: Similar in action to NK-1145 Hydrochloride, used to treat motion sickness and postoperative nausea.
Hyoscyamine: An alkaloid with similar parasympatholytic properties.
Uniqueness: : NK-1145 Hydrochloride is unique in its specific chemical structure and its potent behavioral stimulation effects. Unlike some other parasympatholytic agents, it has a distinct azabicyclo derivative structure that contributes to its unique pharmacological profile .
Properties
CAS No. |
16487-37-9 |
|---|---|
Molecular Formula |
C14H20ClNO |
Molecular Weight |
253.77 g/mol |
IUPAC Name |
8-methyl-3-phenoxy-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C14H19NO.ClH/c1-15-11-7-8-12(15)10-14(9-11)16-13-5-3-2-4-6-13;/h2-6,11-12,14H,7-10H2,1H3;1H |
InChI Key |
QCNBFZDTSBLLIW-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1CC(C2)OC3=CC=CC=C3.Cl |
Canonical SMILES |
CN1C2CCC1CC(C2)OC3=CC=CC=C3.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NK-1145 hydrocholdoride; NK1145; NK 1145; NK-1145 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















